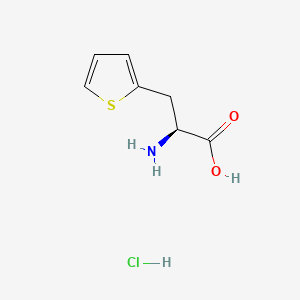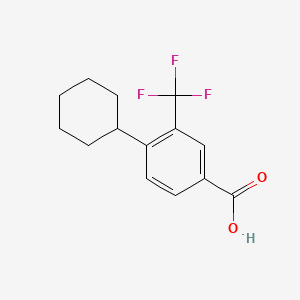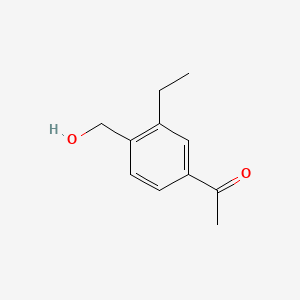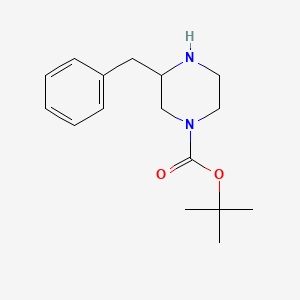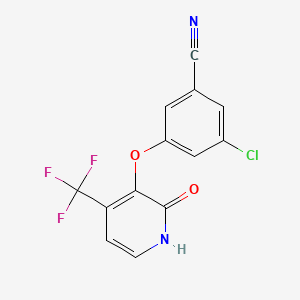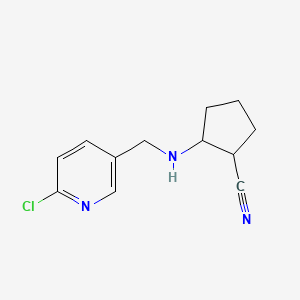
2-(6-Chloro-3-pyridinylmethylamino)cyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(6-Chloro-3-pyridinylmethylamino)cyclopentane-1-carbonitrile” is a complex organic molecule that contains a cyclopentane ring, a pyridine ring, a chloro group, a methylamino group, and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its various functional groups around the cyclopentane and pyridine rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often participate in reactions like oxidation or hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors like the presence of polar groups, the size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .Scientific Research Applications
Pyrrolidine and Cyclopentanone in Drug Discovery
Pyrrolidine, a five-membered saturated heterocycle containing nitrogen, is valued in medicinal chemistry for its versatility. The pyrrolidine ring, because of its sp3-hybridization, allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, enhancing their three-dimensional coverage. This "pseudorotation" phenomenon is crucial for developing compounds with target selectivity. Research has highlighted the importance of pyrrolidine and its derivatives, including various bioactive molecules, in treating human diseases due to their diverse biological profiles. These compounds' structure-activity relationships (SAR) have been extensively investigated, showing how different stereoisomers and the spatial orientation of substituents can influence the biological activity of drug candidates, potentially affecting their binding modes to enantioselective proteins (Li Petri et al., 2021).
Cyclopentanone Derivatives and Their Applications
Cyclopentanone is a key fine chemical intermediate utilized in various industrial applications, including the production of fragrances and as a solvent in the electronics industry. Its synthesis and functionalization have been subjects of research, aiming at developing practical and feasible production processes. The exploration of cyclopentanone derivatives extends to their application in fragrances, demonstrating minimal human skin irritation at current use levels and showing potential as non-sensitizing ingredients in high-end cosmetic products (Sinopec Shanghai, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylamino]cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-12-5-4-9(8-16-12)7-15-11-3-1-2-10(11)6-14/h4-5,8,10-11,15H,1-3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQZBPXEJYTMPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NCC2=CN=C(C=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)

